N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide
Description
"N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide" belongs to a class of organic compounds known for their diverse chemical and biological activities. Such compounds are often studied for their potential applications in various fields, including medicinal chemistry, due to their interesting molecular structures and properties.
Synthesis Analysis
The synthesis of compounds related to "N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide" typically involves multi-step organic reactions, including amide bond formation, carbonothioylation, and alkylation. One study detailed the synthesis of a related compound by combining a morpholine group with a p-anisoylthiourea salt, showcasing the intricacies involved in constructing similar molecular frameworks (Yusof & Yamin, 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational methods to determine the geometry and conformation of molecules. For example, the molecular structure of a related compound, "N-3-hydroxyphenyl-4-methoxybenzamide," was elucidated using X-ray diffraction, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are influenced by their functional groups. For instance, the amide and morpholine groups can participate in various chemical reactions, such as hydrolysis and nucleophilic substitution. The research on a similar compound, "4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate," discussed its synthesis and highlighted its molluscicidal properties, indicating the diverse reactivity and applications of these molecules (Duan et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The crystal structure of a related p-anisoylthiourea salt revealed insights into its solid-state properties and stability, informed by intramolecular hydrogen bonding patterns (Yusof & Yamin, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are integral to the application of these compounds. Studies often focus on the pharmacological activities, highlighting the potential therapeutic uses of these molecules. For example, the investigation of compounds with the morpholine moiety for their enzyme inhibitory activities provides insights into their chemical properties and biological relevance (Abbasi et al., 2018).
properties
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)-4-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-17(9-11(2)20-10)15(21)16-14(18)12-4-6-13(19-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTVRQPTZSZZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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